



# Application Notes: Utilizing Novobiocin to Elucidate the Function of DNA Topoisomerase IV

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Compound of Interest		
Compound Name:	Novobiocin	
Cat. No.:	B609625	Get Quote

#### Introduction

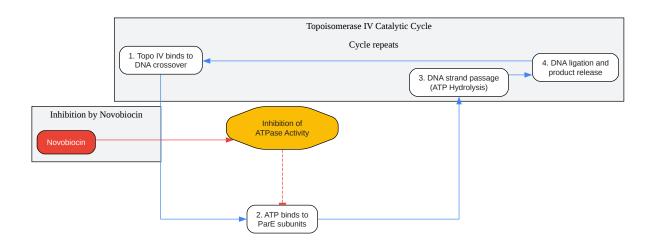
DNA topoisomerase IV (Topo IV) is an essential bacterial enzyme that plays a critical role in DNA replication, primarily in the decatenation (unlinking) of daughter chromosomes following replication.[1] It is a type II topoisomerase, meaning it transiently cleaves both strands of a DNA duplex to allow for the passage of another DNA segment through the break. This activity is crucial for resolving topological stress in the bacterial chromosome. Topo IV is a heterotetramer composed of two ParC and two ParE subunits ( $C_2E_2$ ). The ParC subunit is responsible for DNA cleavage and re-ligation, while the ParE subunit possesses ATPase activity, providing the energy required for the enzyme's catalytic cycle.[1][2]

**Novobiocin**, an aminocoumarin antibiotic, is a well-characterized inhibitor of type II topoisomerases.[3][4] Its primary mechanism of action is the competitive inhibition of the ATPase activity associated with the GyrB subunit of DNA gyrase and the homologous ParE subunit of Topoisomerase IV.[2] By binding to the ATP-binding site on the ParE subunit, **novobiocin** prevents ATP hydrolysis, thereby halting the enzymatic cycle of Topo IV. This inhibitory action makes **novobiocin** a valuable tool for researchers studying the function and mechanism of Topoisomerase IV. While DNA gyrase is the primary target of **novobiocin** in many bacteria, Topo IV is a secondary target, and understanding the differential inhibition is key to its use as a research tool.[1][5][6]

Mechanism of Action of Novobiocin on Topoisomerase IV



**Novobiocin** acts as a competitive inhibitor of ATP binding to the ParE subunit of Topoisomerase IV.[2] The energy derived from ATP hydrolysis is essential for the conformational changes in the enzyme that allow for the passage of one DNA duplex through another. By blocking this step, **novobiocin** effectively locks the enzyme in a state where it cannot perform its decatenation or relaxation functions. This specific inhibition of the ATPase activity allows researchers to probe the energy requirements of Topoisomerase IV and to differentiate its activity from other topoisomerases that do not rely on ATP hydrolysis in the same manner.



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Figure 1: Mechanism of Novobiocin Inhibition of Topoisomerase IV.

## **Quantitative Data Summary**

**Novobiocin** exhibits differential inhibitory activity against DNA gyrase and Topoisomerase IV, a property that can be exploited experimentally. The following table summarizes the inhibitory



concentrations (IC50) of **novobiocin** against E. coli and S. aureus Topoisomerase IV and DNA gyrase.

Enzyme	Organism	Assay Type	IC50 (μM)	Reference
Topoisomerase IV	E. coli	Decatenation	2.7	[2]
DNA Gyrase	E. coli	Supercoiling	0.006 - 0.160	[2]
Topoisomerase IV	S. aureus	Decatenation	> 25	[7]
DNA Gyrase	S. aureus	Supercoiling	0.006 - 0.010	[7]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP and enzyme concentrations.

## **Experimental Protocols**

**Novobiocin** is a key reagent in several assays designed to characterize the activity of Topoisomerase IV.

### **Topoisomerase IV ATPase Assay**

This assay measures the ATP hydrolysis activity of Topoisomerase IV and its inhibition by **novobiocin**. A common method is a coupled-enzyme assay where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[5]

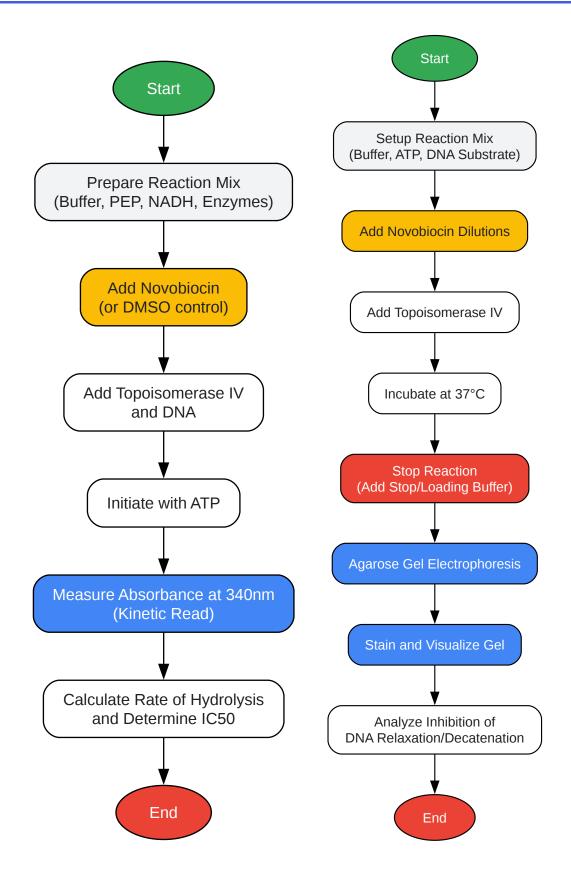
#### Protocol:

- Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
  - 100 mM Tris-HCl (pH 7.5)
  - 150 mM KCl
  - o 1.5 mM MgCl<sub>2</sub>



- 1 mM DTT
- 2.5 mM Phosphoenolpyruvate (PEP)
- 0.2 mM NADH
- Pyruvate kinase (0.03 mg/mL)
- Lactate dehydrogenase (0.01 mg/mL)
- 4% DMSO
- Inhibitor Addition: Add varying concentrations of novobiocin (or DMSO as a control) to the wells.
- Enzyme and Substrate Addition: Add Topoisomerase IV enzyme (e.g., 40 nM) and initiate the reaction by adding ATP (e.g., 0.9 mM) and linear or supercoiled DNA as a cofactor.
- Data Acquisition: Immediately measure the decrease in absorbance at 340 nm at 30°C for a set period (e.g., 30 minutes) using a plate reader.
- Data Analysis: Calculate the rate of ATP hydrolysis from the change in absorbance over time.
   Determine the IC50 value of novobiocin by plotting the percentage of inhibition against the logarithm of the novobiocin concentration.





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